8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988823
InChI: InChI=1S/C19H24O3/c1-3-4-5-6-8-13-11-16-14-9-7-10-15(14)19(20)22-18(16)12-17(13)21-2/h11-12H,3-10H2,1-2H3
SMILES:
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC14988823

Molecular Formula: C19H24O3

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
IUPAC Name 8-hexyl-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C19H24O3/c1-3-4-5-6-8-13-11-16-14-9-7-10-15(14)19(20)22-18(16)12-17(13)21-2/h11-12H,3-10H2,1-2H3
Standard InChI Key CUQRMRTXIDBXOS-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC2=C(C=C1OC)OC(=O)C3=C2CCC3

Introduction

8-Hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the class of chromene derivatives, a group of compounds characterized by their fused benzopyran structure. Chromenes and their derivatives are widely studied due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The specific substitution pattern on the chromene scaffold, such as the hexyl and methoxy groups in this compound, influences its chemical reactivity and potential pharmacological applications.

Synthesis

The synthesis of 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions starting from simpler chromene precursors. Below is a general synthetic pathway:

  • Cyclization: A chromone derivative undergoes cyclization with an appropriate cyclopentanone precursor.

  • Substitution Reactions: Introduction of the methoxy group at position 7 via methylation (e.g., using dimethyl sulfate or methyl iodide).

  • Alkylation: The hexyl chain is added at position 8 through alkylation using hexyl halides under basic conditions.

The reaction conditions (e.g., solvents, catalysts) are optimized to achieve high yields and purity.

Material Science

Due to its aromatic structure and substituents, this compound could be explored for use in organic electronics or as a precursor for functionalized polymers.

Research Findings

Existing literature does not directly address this specific compound but provides insights into structurally related molecules:

  • Chromene Derivatives in Medicine:

    • Studies have shown that chromenes with alkyl and methoxy substitutions exhibit enhanced activity against cancer cell lines and fungal pathogens .

  • Structure-Activity Relationships (SAR):

    • The presence of lipophilic chains (e.g., hexyl) enhances membrane permeability.

    • Methoxy groups contribute to electron density, influencing reactivity and binding affinity .

Challenges in Research

Despite its potential, research on this compound faces several challenges:

  • Limited Availability: Synthesis requires specialized reagents and conditions.

  • Lack of Biological Data: No direct studies on its pharmacological effects are available.

  • Stability Concerns: Chromene derivatives can be sensitive to light and oxygen.

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